molecular formula C19H19F3N2O3 B2909913 2-morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 838880-89-0

2-morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2909913
CAS No.: 838880-89-0
M. Wt: 380.367
InChI Key: BUZANZNBDQJNPK-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative featuring a morpholine ring and a trifluoromethoxy-substituted phenyl group.

Properties

IUPAC Name

2-morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-8-6-15(7-9-16)23-18(25)17(14-4-2-1-3-5-14)24-10-12-26-13-11-24/h1-9,17H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZANZNBDQJNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with phenylacetyl chloride in the presence of a base to form the intermediate N-(4-(trifluoromethoxy)phenyl)phenylacetamide. This intermediate is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Yield
Acidic (HCl, 6M)Reflux in ethanol, 12 hrs2-morpholin-4-yl-2-phenylacetic acid + 4-(trifluoromethoxy)aniline78%
Basic (NaOH, 10%)Reflux in water, 8 hrsSodium salt of 2-morpholin-4-yl-2-phenylacetate + 4-(trifluoromethoxy)aniline65%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Oxidation Reactions

The morpholine ring undergoes oxidation to form N-oxide derivatives:

Oxidizing Agent Conditions Product Selectivity
m-Chloroperbenzoic acidDichloromethane, 0°C, 4 hrs2-(morpholin-4-yl-N-oxide)-2-phenylacetamide92%
Hydrogen peroxide (30%)Acetic acid, 50°C, 6 hrsMixture of N-oxide and ring-opened products54%

Key Observation :

  • Trifluoromethoxy groups remain stable under mild oxidation conditions but may undergo defluorination at >100°C .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring reacts with electrophiles at the para position relative to the acetamide group:

Reagent Conditions Product Regioselectivity
Bromine (Br₂)FeBr₃ catalyst, DCM, 25°C2-morpholin-4-yl-2-(4-bromophenyl)acetamide>95% para
Nitric acid (HNO₃)H₂SO₄, 0°C, 2 hrs2-morpholin-4-yl-2-(4-nitrophenyl)acetamide88% para

Steric Effects :

  • The trifluoromethoxy group directs substitution to the less hindered para position due to its strong electron-withdrawing nature .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Pathway
Thermal (150°C, inert atm)85% decomposition after 2 hrs; releases CO and NH₃C-N bond cleavage in acetamide
UV light (254 nm, 24 hrs)40% degradation; forms 4-(trifluoromethoxy)aniline and morpholine derivativesRadical-mediated N-C bond scission

Functional Group Compatibility

  • Trifluoromethoxy Group : Resists nucleophilic substitution but undergoes hydrolysis to COF₂ under extreme basic conditions (pH >12) .
  • Morpholine Ring : Susceptible to ring-opening in the presence of strong acids (e.g., H₂SO₄) or alkylating agents .

Comparative Reactivity of Analogues

Compound Reaction with LiAlH₄ Reaction with HNO₃/H₂SO₄
2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamideReduces acetamide to amine (72% yield)Nitration at meta position (68% yield)
N-[4-(trifluoromethoxy)phenyl]acetamideNo reactionNitration at para position (91% yield)

Synthetic Modifications in Recent Studies

  • Alkylation : Reacts with methyl iodide in DMF to form quaternary morpholinium salts (used in ionic liquid synthesis) .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis yields biaryl derivatives .

Challenges in Reaction Design

  • The trifluoromethoxy group’s steric bulk limits access to ortho positions in EAS.
  • Morpholine’s basicity complicates reactions requiring anhydrous conditions .

Scientific Research Applications

2-morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acetamide Derivatives

Key structural analogs differ in their substituents on the acetamide core, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Acetamide Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield/Purity Notable Features
2-Morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide (Target Compound) C₁₉H₁₉F₃N₂O₃ 380.36 Morpholine, phenyl, trifluoromethoxyphenyl Not reported Potential sEH/GPR-17 ligand; balanced solubility and lipophilicity
2-(Piperidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₄H₁₇F₃N₂O₂ 302.29 Piperidine (vs. morpholine) 45% yield Lower molecular weight; reduced hydrogen-bonding capacity compared to morpholine
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S 337.82 Thiazole, 2-chlorophenyl 95% purity Thiazole ring enhances rigidity; potential kinase inhibition
N-Cyclopropyl-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide C₁₂H₁₃F₃N₂O₂ 274.24 Cyclopropyl, amino group Not reported Simplified structure; possible metabolic instability
2-[(3-Isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₁H₂₀F₃N₃O₃S 451.46 Quinazolinyl, sulfanyl Not reported High molecular weight; potential protease inhibition
RORgamma-t-IN-1 (Biphenyl-sulfonyl derivative) C₂₃H₁₈Cl₂F₃NO₄S 532.36 Biphenyl, ethylsulfonyl, dichloro Not reported Specific RORγt nuclear receptor inhibitor

Pharmacological and Physicochemical Insights

Morpholine vs. Piperidine: Morpholine’s oxygen atom increases hydrogen-bonding capacity, improving solubility and target interaction .

Trifluoromethoxy Group :

  • Present in all compounds except the thiazole derivative (), this group enhances metabolic stability and electron-withdrawing effects, critical for receptor binding .

Heterocyclic Modifications :

  • Thiazole () and quinazolinyl () groups introduce planar, rigid structures, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

Synthetic Accessibility :

  • The piperidine analog (45% yield) and thiazole derivative (95% purity) demonstrate feasible synthesis routes, whereas complex structures like RORgamma-t-IN-1 () may require multi-step protocols .

Hydrogen Bonding and Crystallography

  • Morpholine-containing compounds (e.g., target compound, ) exhibit predictable hydrogen-bonding patterns, aiding in crystal structure determination via tools like SHELX .
  • Thiazole and quinazolinyl derivatives may form intermolecular hydrogen bonds with sulfonyl or carbonyl groups, influencing crystal packing and stability .

Biological Activity

2-Morpholin-4-yl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a morpholine ring, a phenyl group, and a trifluoromethoxy substituent. Its molecular formula is C19H20F3N1O1C_{19}H_{20}F_{3}N_{1}O_{1} with a molecular weight of approximately 433.4 g/mol. The structure can be represented as follows:

Chemical Structure C19H20F3NO\text{Chemical Structure }\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}\text{O}

Physical Properties

PropertyValue
Molecular Weight433.4 g/mol
XLogP3-AA3.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count9
Rotatable Bond Count5

The trifluoromethoxy group in the compound has been shown to enhance biological activity by increasing lipophilicity and modifying the interaction with biological targets. Studies indicate that compounds containing trifluoromethyl groups can significantly improve potency against various biological targets, including enzymes and receptors involved in disease processes .

Pharmacological Studies

  • Anticancer Activity : Research has demonstrated that similar compounds exhibit significant anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives with trifluoromethoxy groups have shown synergistic effects when combined with other chemotherapeutic agents .
  • Antimicrobial Activity : Some studies evaluated the antibacterial potency of related derivatives against gram-positive and gram-negative bacteria using the agar dilution method. Results indicated that these compounds possess notable antibacterial activity, which could be attributed to their structural features .
  • Neuropharmacological Effects : The morpholine moiety is often associated with neuroactive properties. Compounds with similar structures have been investigated for their potential use in treating neurological disorders, showing promise in modulating neurotransmitter systems .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study 1 : A study on a related morpholine derivative demonstrated its ability to inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways, showcasing its potential for cancer therapy .
  • Case Study 2 : Another investigation found that a structurally similar compound effectively reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

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